molecular formula C24H27ClN4O2S B2732122 N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1184991-69-2

N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2732122
CAS RN: 1184991-69-2
M. Wt: 471.02
InChI Key: TXFAYHIXALHGLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

A study by Kumar et al. (2019) discusses the synthesis of N-aryl substituted phenyl acetamide analogs, including N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. These compounds exhibited significant inhibition activity against the HCT 116 cancer cell line and also displayed antimicrobial activities. This highlights their potential in the development of new anticancer and antimicrobial agents (Kumar et al., 2019).

Radiochemistry Applications

Latli and Casida (1995) investigated the radiosynthesis of chloroacetanilide herbicides, including compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. This study provides insights into the applications of these compounds in radiochemistry, particularly in studying their metabolism and mode of action (Latli & Casida, 1995).

Biochemical and Receptor Studies

Röver et al. (2000) conducted a study on high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, involving compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. This research is important for understanding receptor-ligand interactions and for developing compounds with potential therapeutic applications (Röver et al., 2000).

Agricultural Applications

The research by Banks and Robinson (1986) explores the soil reception and activity of herbicides structurally related to N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. Such studies are crucial in understanding the environmental impact and efficacy of herbicides in agricultural settings (Banks & Robinson, 1986).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-16-4-6-17(7-5-16)22-23(28-24(27-22)10-12-29(2)13-11-24)32-15-21(30)26-18-8-9-20(31-3)19(25)14-18/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFAYHIXALHGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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